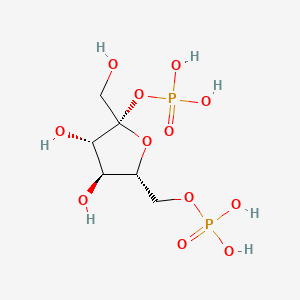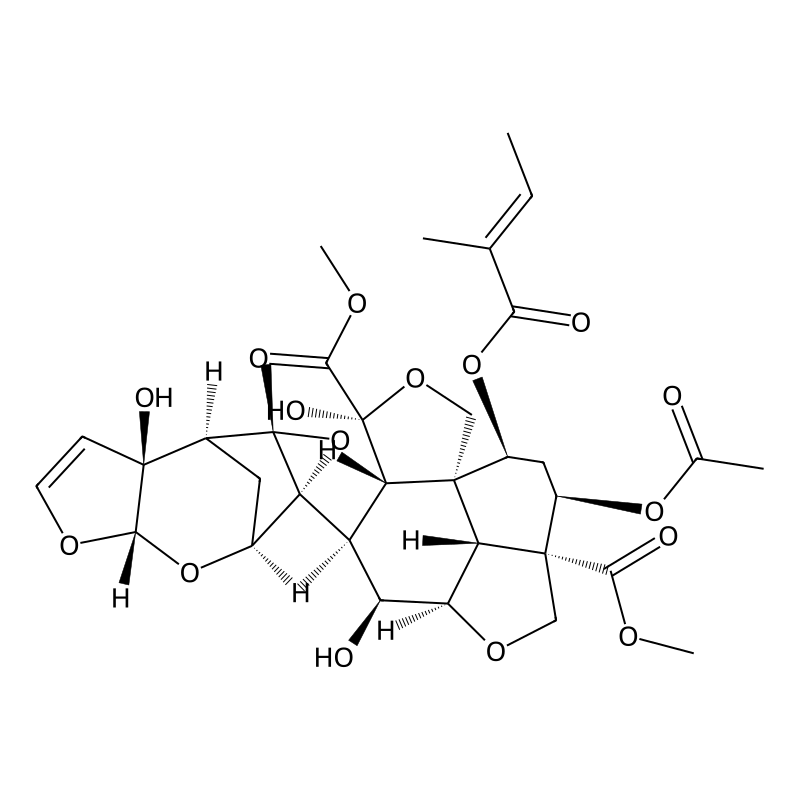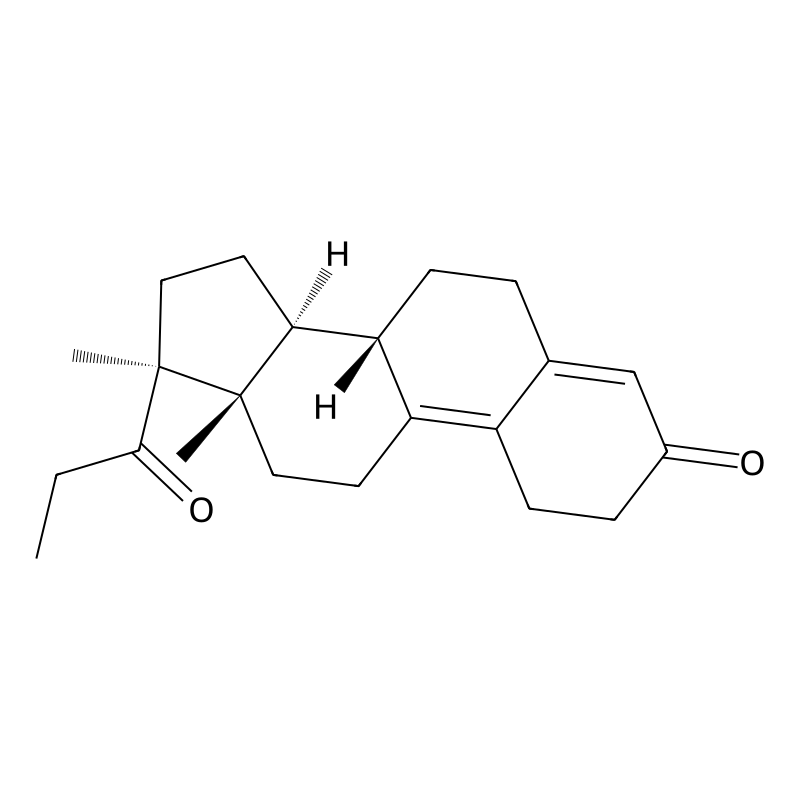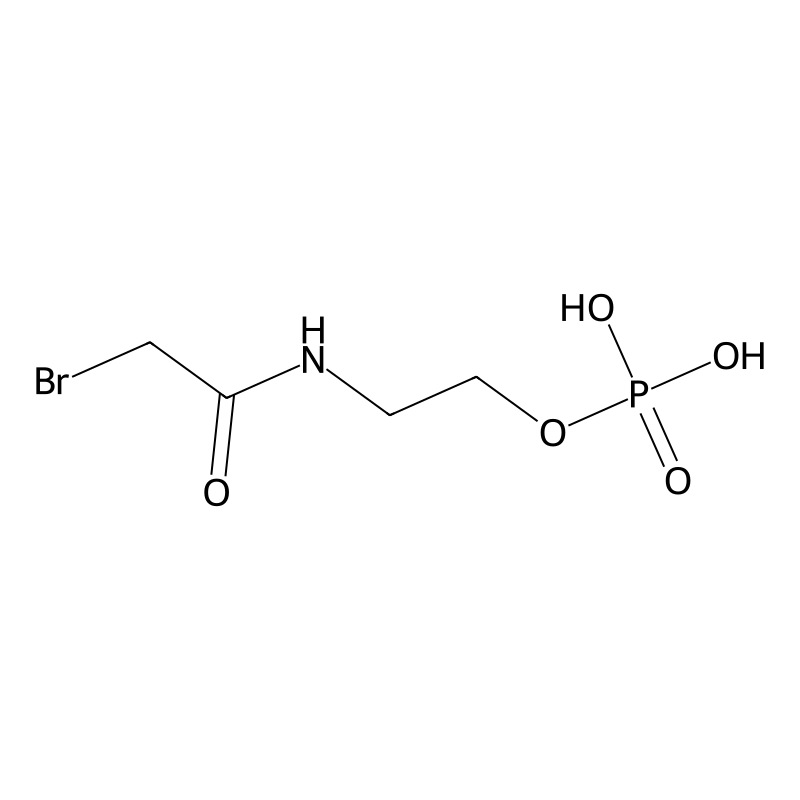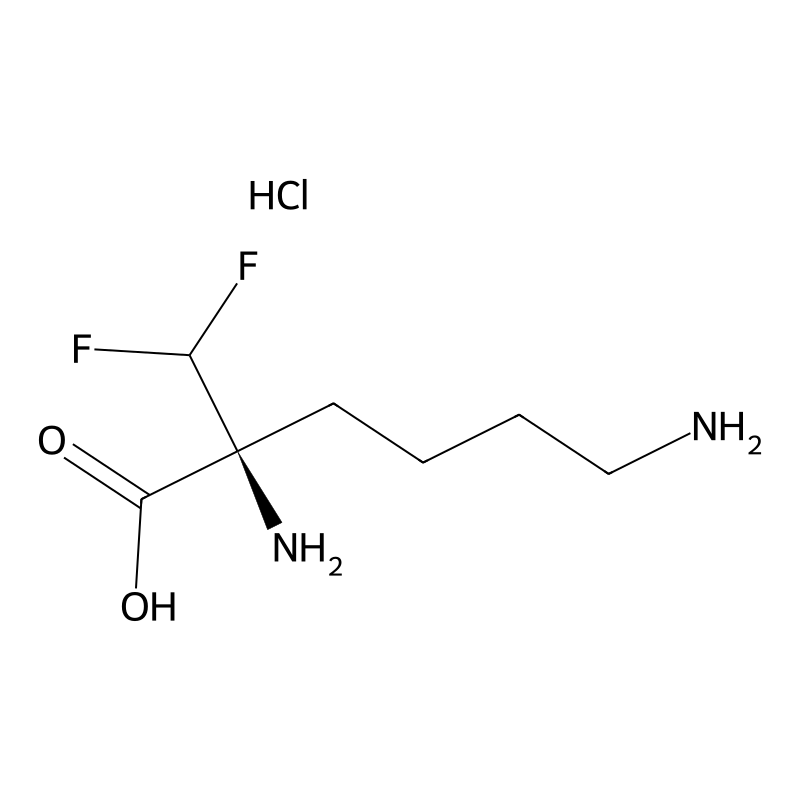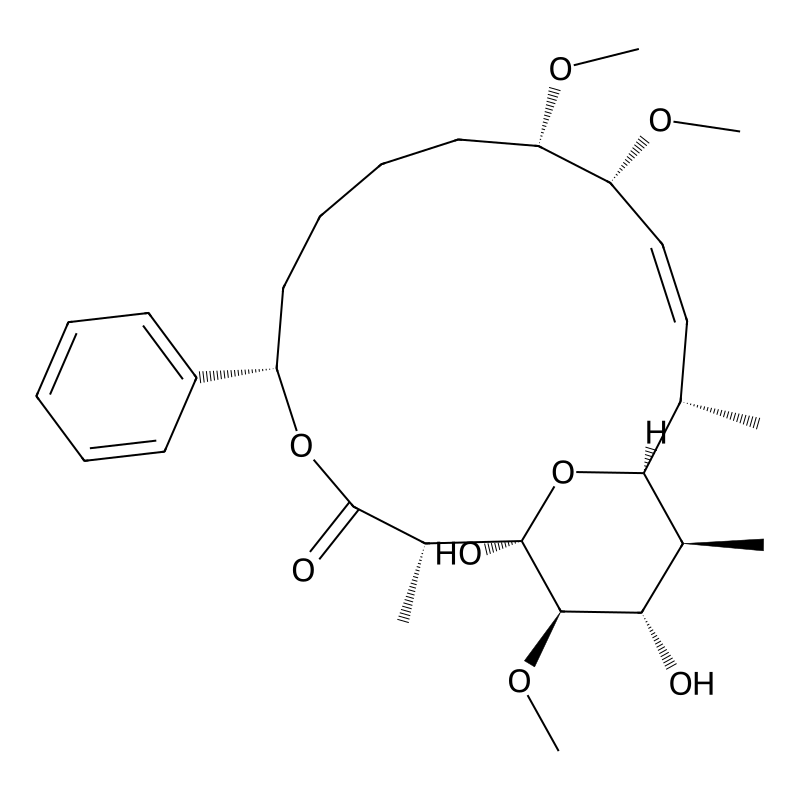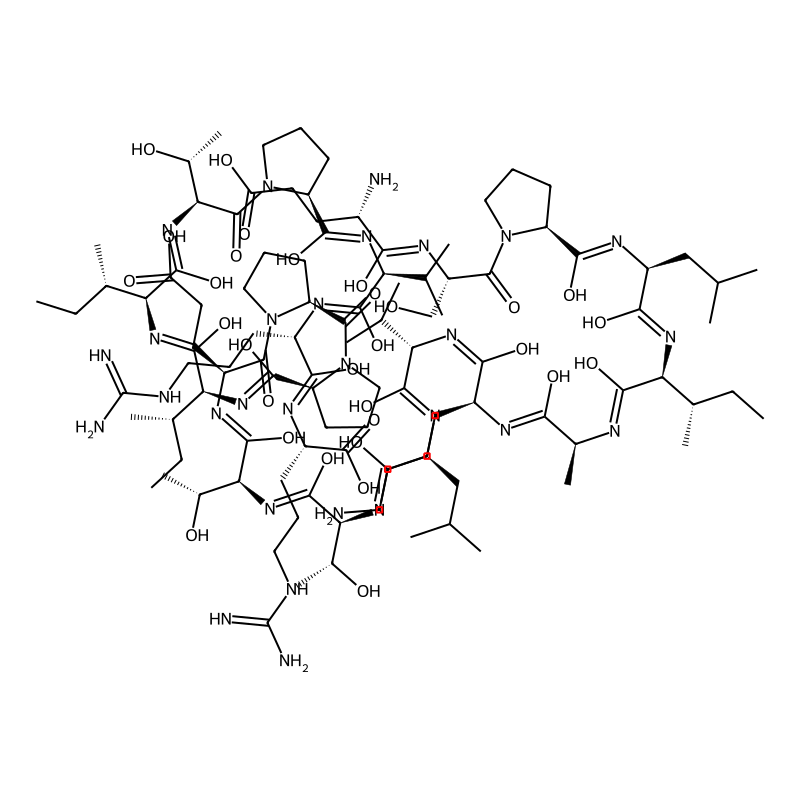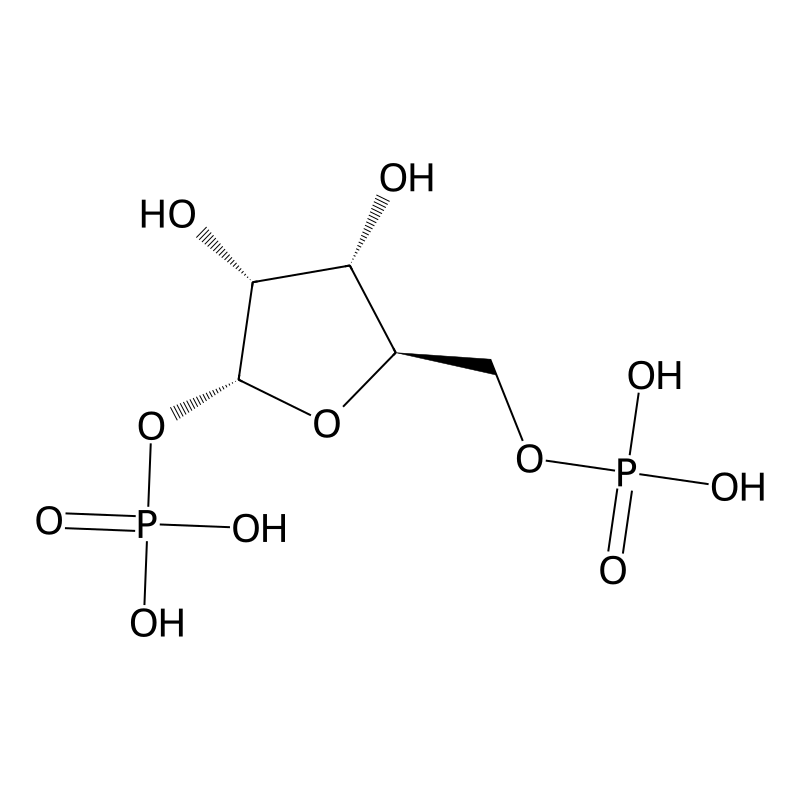Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
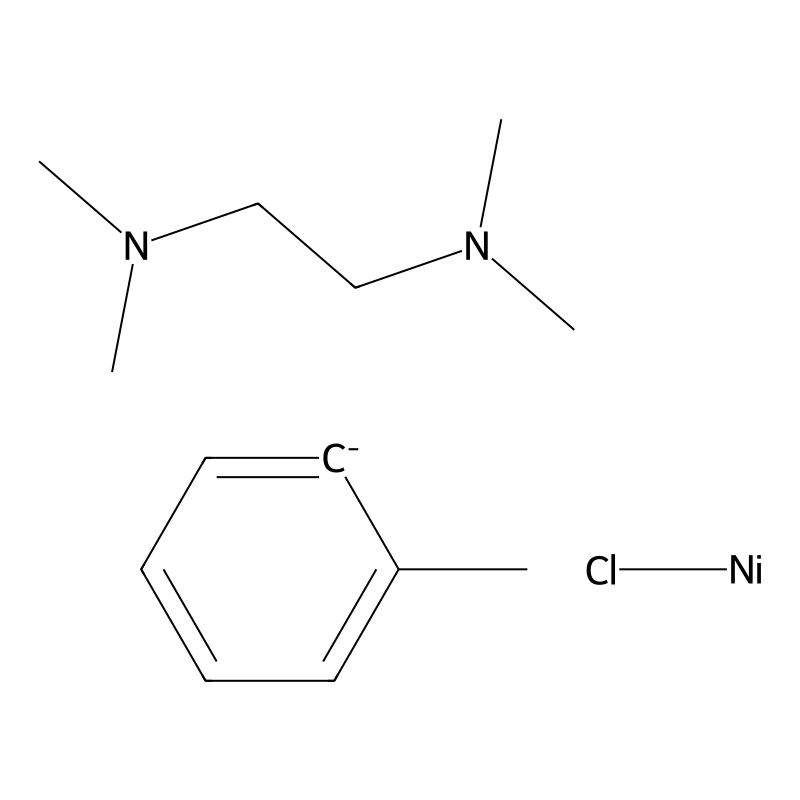
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
The origin of NiCl(o-tolyl)(TMEDA) is likely through synthetic routes for organometallic complexes containing TMEDA. Its significance lies in the potential applications of nickel(II) complexes with bulky and electron-donating ligands like TMEDA. These complexes can exhibit interesting catalytic properties and participate in various organic transformations.
Molecular Structure Analysis
The key feature of NiCl(o-tolyl)(TMEDA) is the central nickel(II) ion coordinated to a chloride ion (Cl) and the o-tolyl group (C6H4CH3Cl). The o-tolyl group is derived from toluene (C6H5CH3) with a chlorine atom replacing a hydrogen at the ortho position (adjacent to the methyl group). TMEDA acts as a chelating bidentate ligand, meaning it donates two electron pairs to the nickel ion through its nitrogen atoms. This creates a square planar geometry around the nickel center.
Chemical Reactions Analysis
- Synthesis: A common route for this type of complex involves the reaction of nickel(II) chloride (NiCl2) with o-tolyl chloride (C6H4CH3Cl) and TMEDA.
NiCl2 + o-C6H4CH3Cl + TMEDA -> NiCl(o-tolyl)(TMEDA) + HClLigand Exchange
TMEDA can be replaced by other bidentate ligands, leading to new nickel complexes with different properties.
Oxidative addition
Ni(II) can be oxidized to Ni(III) by strong oxidants, potentially leading to further reactions depending on the reaction conditions.
Physical And Chemical Properties Analysis
- Solid at room temperature
- Air and moisture sensitive due to the presence of the chloride ion and the organic moiety
- Soluble in organic solvents like dichloromethane or toluene
Catalysis
Nickel complexes with TMEDA can act as catalysts in various organic reactions, such as cross-coupling reactions or hydrogenation. The mechanism would depend on the specific reaction and the role of the o-tolyl group.
Material Science
Organometallic complexes can be used as precursors for the synthesis of new materials with specific properties.
Due to the presence of nickel and chloride, NiCl(o-tolyl)(TMEDA) is likely:
